ethyl 3-carbamoyl-1-methyl-1H-pyrazole-4-carboxylate
Description
Structure
3D Structure
Properties
IUPAC Name |
ethyl 3-carbamoyl-1-methylpyrazole-4-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11N3O3/c1-3-14-8(13)5-4-11(2)10-6(5)7(9)12/h4H,3H2,1-2H3,(H2,9,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AWSNPRPAZUJTDO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CN(N=C1C(=O)N)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 3-carbamoyl-1-methyl-1H-pyrazole-4-carboxylate typically involves the reaction of 3-amino-1-methyl-1H-pyrazole-4-carboxylic acid with ethyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the ester group.
Industrial Production Methods
Industrial production methods for this compound often involve multi-step synthesis processes that ensure high yield and purity. These methods may include the use of advanced catalysts and optimized reaction conditions to enhance the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-carbamoyl-1-methyl-1H-pyrazole-4-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.
Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophiles such as amines, alcohols, and thiols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of oxides and carboxylic acids.
Reduction: Formation of amines and alcohols.
Substitution: Formation of various substituted pyrazole derivatives.
Scientific Research Applications
Ethyl 3-carbamoyl-1-methyl-1H-pyrazole-4-carboxylate has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors.
Industry: Utilized in the development of agrochemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of ethyl 3-carbamoyl-1-methyl-1H-pyrazole-4-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Comparison with Structurally Similar Pyrazole Derivatives
Key Structural and Functional Differences
The compound’s distinct functional groups differentiate it from related pyrazole esters. Below is a comparative analysis of its structural analogs (Table 1) and their properties:
Table 1: Comparative Analysis of Ethyl 3-Carbamoyl-1-Methyl-1H-Pyrazole-4-Carboxylate and Analogous Compounds
*Estimated based on molecular formula (C₈H₁₃N₃O₃).
Functional Group Impact on Properties
Carbamoyl (-CONH₂) vs. Methyl (-CH₃):
- The carbamoyl group in the target compound enhances hydrogen-bonding capacity compared to methyl-substituted analogs (e.g., Ethyl 1-methyl-1H-pyrazole-4-carboxylate). This increases solubility in polar solvents and may improve binding affinity in biological targets .
- Methyl groups, as in Ethyl 3-methyl-1H-pyrazole-4-carboxylate (CAS 85290-78-4), reduce polarity, favoring lipid solubility and membrane permeability .
Carbamoyl vs.
Carbamoyl vs.
Crystallographic and Intermolecular Interactions
- The carbamoyl group’s hydrogen-bonding capability may influence crystal packing, as seen in pyrazole derivatives with strong intermolecular interactions (e.g., 3-Ethyl-4-methyl-1H-pyrazol-2-ium-5-olate, which exhibits out-of-plane substituent effects ). Tools like Mercury CSD can visualize these interactions .
- Compared to methoxy or tert-butyl substituents, the carbamoyl group is more likely to form extended hydrogen-bonded networks, impacting solid-state stability .
Biological Activity
Ethyl 3-carbamoyl-1-methyl-1H-pyrazole-4-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly its antimicrobial and anticancer properties. This article provides a comprehensive overview of the biological activity of this compound, supported by data tables, case studies, and detailed research findings.
Chemical Structure and Properties
This compound features a five-membered pyrazole ring with a carbamoyl group and an ethyl ester functional group. Its molecular formula is , and it has a molecular weight of approximately 198.19 g/mol. The presence of these functional groups contributes to its unique reactivity and biological activity.
The mechanism of action of this compound involves its interaction with specific molecular targets, including enzymes and receptors. This interaction can modulate their activity, leading to various biological effects such as:
- Inhibition of enzyme activity : The compound may inhibit key enzymes involved in metabolic pathways.
- Alteration of cellular signaling pathways : It can influence signaling cascades that affect cell proliferation and survival.
Antimicrobial Activity
Research indicates that this compound exhibits notable antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria.
Table 1: Antimicrobial Activity Data
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) μg/mL | Zone of Inhibition (mm) |
|---|---|---|
| Staphylococcus aureus | 50 | 15 |
| Escherichia coli | 100 | 10 |
| Klebsiella pneumoniae | 75 | 12 |
| Candida albicans | 200 | 8 |
The results indicate that the compound is particularly effective against Staphylococcus aureus, with a MIC of 50 μg/mL, suggesting strong potential for development as an antimicrobial agent.
Anticancer Activity
The anticancer potential of this compound has also been explored. Studies have shown that this compound can induce apoptosis in cancer cell lines by modulating pathways related to cell survival and proliferation.
Case Study: Anticancer Effects on HeLa Cells
In a study involving HeLa cells (cervical cancer), treatment with this compound resulted in:
- Cell viability reduction : A dose-dependent decrease in cell viability was observed.
- Apoptotic markers : Increased levels of caspase activity were noted, indicating the induction of apoptosis.
Structure-Activity Relationship (SAR)
The structure-activity relationship analysis reveals that modifications to the pyrazole ring or substituents can significantly impact the biological activity of the compound. For example, the introduction of halogen substituents has been shown to enhance antimicrobial potency.
Table 2: SAR Analysis of Pyrazole Derivatives
| Compound Variant | Antimicrobial Activity (MIC μg/mL) | Comments |
|---|---|---|
| Ethyl 3-carbamoyl-1-methylpyrazole | 50 | Base compound |
| Ethyl 3-bromo-carbamoyl-pyrazole | 30 | Enhanced activity |
| Ethyl 3-chloro-carbamoyl-pyrazole | 40 | Moderate enhancement |
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing ethyl 3-carbamoyl-1-methyl-1H-pyrazole-4-carboxylate, and what experimental conditions are critical for optimizing yield?
- Methodological Answer : The synthesis typically involves multi-step protocols, such as:
- Step 1 : Condensation of a substituted amine (e.g., 3-methylbenzylamine) with a β-ketoester (e.g., ethyl acetoacetate) to form an enamine intermediate.
- Step 2 : Cyclization using hydrazine hydrate to construct the pyrazole ring.
- Step 3 : Esterification or carbamoylation to introduce the final functional groups.
- Key factors include temperature control during cyclization (60–80°C) and stoichiometric precision in carbamoylation (e.g., using urea or carbamoyl chloride). Reaction monitoring via TLC or HPLC is essential to optimize intermediate purity .
Q. How is the structural integrity of this compound validated in crystallographic studies?
- Methodological Answer : X-ray crystallography using programs like SHELXL (for small-molecule refinement) is standard. Key steps include:
- Data collection with high-resolution detectors (e.g., CCD or PILATUS).
- Structure solution via direct methods (SHELXS/SHELXD) and refinement with SHELXL, incorporating hydrogen bonding and thermal displacement parameters.
- Validation tools (e.g., Mercury CSD) assess geometric accuracy, R-factors, and intermolecular interactions. Discrepancies in bond lengths (>0.02 Å) or angles (>2°) may indicate misassigned tautomers or disorder .
Q. What analytical techniques are used to characterize this compound, and how are spectral data interpreted?
- Methodological Answer :
- NMR : and NMR identify substituents (e.g., methyl at δ 3.8 ppm, carbamoyl NH at δ 6.5–7.0 ppm). Coupling constants () confirm pyrazole ring conformation.
- IR : Stretching frequencies for C=O (ester: ~1700 cm, carbamoyl: ~1650 cm) and N-H (3350 cm) validate functional groups.
- Mass Spectrometry : ESI-MS confirms molecular ion ([M+H]) and fragmentation patterns (e.g., loss of ethyl group: m/z –45) .
Advanced Research Questions
Q. How can computational methods predict the reactivity of this compound in novel reactions?
- Methodological Answer : Quantum chemical calculations (e.g., DFT with B3LYP/6-31G*) model reaction pathways:
- Transition State Analysis : Identifies energy barriers for carbamoyl group substitution or ring functionalization.
- Solvent Effects : COSMO-RS simulations predict solvation energies in polar aprotic solvents (e.g., DMF, acetonitrile).
- Reaction Design : Tools like ICReDD integrate computational and experimental data to prioritize high-yield conditions (e.g., catalyst screening) .
Q. How do hydrogen-bonding patterns in the crystal lattice influence the compound’s physicochemical properties?
- Methodological Answer : Graph set analysis (Etter’s rules) classifies hydrogen bonds (e.g., N-H···O=C motifs). Mercury CSD’s packing similarity tool compares lattice parameters (e.g., π-π stacking distances). Stronger H-bond networks correlate with higher melting points and lower solubility, critical for polymorph screening .
Q. What strategies resolve contradictions in spectroscopic data during structure elucidation?
- Methodological Answer :
- Cross-Validation : Compare X-ray data with NMR/IR to resolve tautomerism (e.g., pyrazole vs. isomeric forms).
- Dynamic NMR : Detect rotational barriers in carbamoyl groups (e.g., variable-temperature studies).
- Crystallographic Refinement : Adjust occupancy factors for disordered atoms (e.g., methyl group orientation) .
Q. How is the compound utilized as a building block in medicinal chemistry, and what assays validate its bioactivity?
- Methodological Answer :
- Derivatization : The pyrazole core is functionalized via nucleophilic substitution (e.g., coupling with aryl halides) or Pd-catalyzed cross-coupling.
- Bioassays :
- Enzyme Inhibition : IC determination via fluorescence-based assays (e.g., kinase targets).
- Cellular Uptake : Radiolabeled analogs (e.g., ) track permeability in Caco-2 monolayers.
- SAR Studies : Methyl/carbamoyl modifications are tested for ADMET properties (e.g., LogP via shake-flask method) .
Methodological Considerations Table
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
